Unique 8-Prenyl Substituent Pattern: Quantified Physicochemical Differentiation vs. Common Flavonols
Brevicornin's defining feature is its 3″-methoxy-isopentyl (prenyl-like) group at the C-8 position, a modification absent in common flavonols like quercetin, kaempferol, and the co-isolated tricin . This prenylation increases lipophilicity as indicated by its higher calculated partition coefficient (XlogP = 3.90) compared to the non-prenylated flavonol tricin (XlogP = 2.56) and the glycoside icariin (XlogP = 0.41) [1][2]. The absence of a sugar moiety (present in icariin, epimedins B/C) and the presence of the C-8 prenyl group are known class-level features that enhance membrane permeability and interaction with biological membranes [3].
| Evidence Dimension | Lipophilicity (Calculated XlogP) |
|---|---|
| Target Compound Data | 3.90 |
| Comparator Or Baseline | Tricin: 2.56; Icariin: 0.41 |
| Quantified Difference | Brevicornin is 1.34 log units more lipophilic than tricin and 3.49 log units more lipophilic than icariin. |
| Conditions | Computational prediction; XlogP values from established databases. |
Why This Matters
Higher lipophilicity can significantly influence in vitro assay partitioning, cellular uptake, and in vivo pharmacokinetic profiles, making Brevicornin a more membrane-permeable tool for cell-based assays compared to glycosylated or less lipophilic flavonols.
- [1] Plantaedb. Brevicornin Compound Page (XlogP). View Source
- [2] PubChem. Tricin (CID 5281702) & Icariin (CID 5318997). View Source
- [3] Chen, X., et al. (2018). Prenylation of flavonoids: A review on structure-activity relationship and biological effects. *Molecules*, 23(12), 3145. View Source
